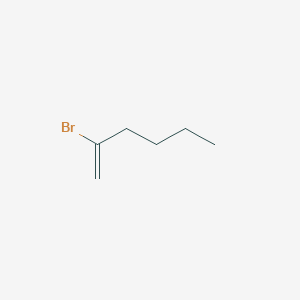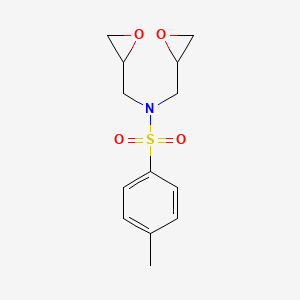![molecular formula C14H13F2N B12087989 1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12087989.png)
1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine, also known by its chemical formula C12H9F2N, is a compound with the following structure:
Structure:C12H9F2N
This compound features a biphenyl core with two fluorine atoms substituted at the 3’ and 4’ positions. The amino group (NH2) is attached to the ethyl chain
準備方法
Synthetic Routes
The synthesis of 1-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine involves several steps. One common approach is via nucleophilic aromatic substitution (SNAr) reactions. Here are the key steps:
-
Halogenation of Biphenyl:
- Start with 1,1’-biphenyl.
- Introduce fluorine atoms at the desired positions (3’ and 4’) using halogenation (e.g., using N-fluorobenzenesulfonimide or other fluorinating agents).
-
Reductive Amination:
- React the halogenated biphenyl with ethylamine (NH2CH2CH3) under reductive conditions.
- The amino group replaces one of the fluorine atoms, yielding 1-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine.
Industrial Production
Industrial-scale production typically involves optimization of reaction conditions, scalability, and purification methods. specific industrial processes may not be widely documented due to proprietary information.
化学反応の分析
1-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine can undergo various reactions:
Oxidation: It may be oxidized to form corresponding imines or amides.
Reduction: Reduction of the amino group can yield secondary amines.
Substitution: Further substitution reactions can modify the biphenyl core.
Common reagents include reducing agents (e.g., NaBH4), oxidizing agents (e.g., KMnO4), and Lewis acids (e.g., AlCl3).
科学的研究の応用
Chemistry:
- Used as a building block for designing novel organic materials.
- Investigated for its photophysical properties (fluorescence, phosphorescence).
Biology and Medicine:
- Potential as a ligand for drug discovery (e.g., targeting G protein-coupled receptors).
- Studied for its interactions with biological macromolecules.
Industry:
- Used in the synthesis of functional materials (e.g., liquid crystals, OLEDs).
作用機序
The exact mechanism of action for 1-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine depends on its specific application. It likely interacts with cellular receptors, enzymes, or other biomolecules, influencing cellular processes.
類似化合物との比較
- 4,4’-Difluorobiphenyl (C12H8F2): Lacks the amino group.
- N-ethyl-ethanamine (C4H11N): A simpler amine compound .
特性
分子式 |
C14H13F2N |
|---|---|
分子量 |
233.26 g/mol |
IUPAC名 |
1-[4-(3,4-difluorophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H13F2N/c1-9(17)10-2-4-11(5-3-10)12-6-7-13(15)14(16)8-12/h2-9H,17H2,1H3 |
InChIキー |
XOSQWPLOVJNYFM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)C2=CC(=C(C=C2)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Adenosine 5'-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt](/img/structure/B12087929.png)
![3-Chloro-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B12087931.png)

![benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B12087944.png)


![6-[4-[(5-Chloro-1-oxopentyl)amino]phenyl]-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12087956.png)



![2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12087980.png)
![4-[(2-Methylpiperidin-3-yl)amino]-2-phenylthieno[3,2-c]pyridine-7-carboxamide](/img/structure/B12087981.png)

